5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid
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Description
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
- The transformation of certain cyclo compounds into carboxylic acids, including derivatives similar to 5,9-dioxatetracyclo[4.4.0.0^2,4.0^3,7]decane-4-carboxylic acid, has been demonstrated. For instance, the base-promoted rearrangement of dibromopentacyclo compounds was studied, showing conversion into related carboxylic acid structures (Hasegawa, Nigo, Kuwatani, & Ueda, 1993).
Electrochemical Studies
- Electrochemical oxidation studies of compounds like 5,9-dioxatetracyclo decane carboxylic acid reveal complex reaction pathways and products. These studies provide insights into electrochemical properties and reactions of structurally similar compounds (Tyagi & Dryhurst, 1987).
Organic Synthesis and Structural Analysis
- Research in organic synthesis often involves the creation of bicyclic and tricyclic structures akin to 5,9-dioxatetracyclo decane. These studies contribute to understanding the synthesis pathways and structural properties of such complex molecules (Miller, Jeon, Wilson, & Athans, 1999).
Applications in Biocatalysis and Pharmaceutical Synthesis
- The enzymatic resolution of compounds structurally similar to 5,9-dioxatetracyclo decane has been explored for pharmaceutical applications, demonstrating the potential of these compounds in drug synthesis and biochemistry (Mehta & Reddy, 1999).
Photochemical Applications
- Photochemical reactions of unsaturated compounds, leading to the formation of complex structures like 5,9-dioxatetracyclo decane, have been investigated. These studies are crucial for understanding the photochemical properties and potential applications of these compounds (Choi & White, 2004).
properties
IUPAC Name |
5,9-dioxatetracyclo[4.4.0.02,4.03,7]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)9-5-3-1-12-2-4(6(5)9)7(3)13-9/h3-7H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTUKRXCHWFGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C3(OC2C4CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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